Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-
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Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is a synthetic polymer with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes an ethylene glycol backbone and a pyrrolidinyl group. It is commonly used in the production of various industrial and pharmaceutical products due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The pyrrolidinyl group is introduced through a subsequent reaction with a suitable reagent, such as N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure polymer .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted pyrrolidinyl derivatives.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a polymer matrix for various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical products, including controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- involves its interaction with various molecular targets. The polymer can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and tissue engineering. The pyrrolidinyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy- (Polyethylene glycol)
- Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
- Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-carboxy-
Uniqueness
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is unique due to its specific combination of an ethylene glycol backbone and a pyrrolidinyl group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis and industrial applications .
Properties
CAS No. |
155919-13-4 |
---|---|
Molecular Formula |
C7H9NO6 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyethyl carbonate |
InChI |
InChI=1S/C7H9NO6/c9-3-4-13-7(12)14-8-5(10)1-2-6(8)11/h9H,1-4H2 |
InChI Key |
ZHYROWSBSYXOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCO |
Related CAS |
155919-13-4 |
Origin of Product |
United States |
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